molecular formula C24H24N2O3S2 B2559538 2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403843-44-7

2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2559538
CAS No.: 403843-44-7
M. Wt: 452.59
InChI Key: WATZNLSLCJCITO-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound known for its unique structural features and diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. Starting from simpler organic molecules, the process includes:

  • Formation of the pyrazole ring: : This might involve condensation reactions between hydrazines and diketones.

  • Thioether linkage formation:

  • Substituent introduction: : Dimethoxyphenyl and thiophenyl groups are incorporated through further substitution or addition reactions.

Industrial Production Methods

Industrial-scale production often utilizes optimized reaction conditions, employing catalysts and solvents to ensure high yield and purity. Automation and continuous flow techniques may enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions:

  • Oxidation: : It can be oxidized to form sulfoxides or sulfones under specific conditions.

  • Reduction: : Reduction reactions can lead to the removal of oxygenated groups, altering its structural framework.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify its substituents.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide or peracids.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride.

  • Catalysts: : Palladium or platinum-based catalysts for hydrogenation reactions.

Major Products

These reactions yield various products, including oxidized or reduced derivatives and substituted analogs, each with distinct chemical properties.

Scientific Research Applications

2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is widely used in:

  • Chemistry: : As a building block in synthesizing complex molecules.

  • Biology: : Studying enzyme inhibition and protein-ligand interactions.

  • Medicine: : Investigating potential therapeutic properties against certain diseases.

  • Industry: : As a precursor in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways: : Inhibition or activation of biochemical pathways, leading to specific cellular responses.

Comparison with Similar Compounds

Compared to similar compounds, 2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone stands out due to its unique combination of substituents, which confer distinctive reactivity and biological activity.

  • Similar Compounds: : Other pyrazole derivatives, thiophenyl-substituted compounds, or benzylthio analogs.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S2/c1-28-21-11-6-10-18(24(21)29-2)20-14-19(22-12-7-13-31-22)25-26(20)23(27)16-30-15-17-8-4-3-5-9-17/h3-13,20H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATZNLSLCJCITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSCC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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